2,5-Dichlorotoluene
Overview
Description
2,5-Dichlorotoluene is an organic compound with the molecular formula C7H6Cl2 . It is one of the several isomers of dichlorotoluene, characterized by the presence of two chlorine atoms attached to the benzene ring at the 2nd and 5th positions, and a methyl group at the 1st position. This compound is a colorless liquid at room temperature and is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
Target of Action
The primary target of 2,5-Dichlorotoluene is the catalyst HZSM-5 . This catalyst plays a crucial role in the isomerization of this compound to 2,4-Dichlorotoluene .
Mode of Action
The interaction of this compound with its target involves a mechanism where a proton attacks the methyl group of this compound, followed by rearrangement leading to the formation of 2,4-Dichlorotoluene during isomerization . This process is facilitated by the catalyst HZSM-5 .
Biochemical Pathways
The biochemical pathway affected by this compound involves the isomerization of this compound to 2,4-Dichlorotoluene
Pharmacokinetics
The compound’s boiling point is 197-200 °c , and it has a density of 1.254 g/mL at 25 °C .
Result of Action
The molecular result of the action of this compound is the formation of 2,4-Dichlorotoluene
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure . For instance, under atmospheric pressure at 350 °C, unmodified HZSM-5 achieves a selectivity of 66.4% for producing 2,4-DCT. After hydrothermal modification, the selectivity increases to 787% .
Biochemical Analysis
Biochemical Properties
It is known that 2,5-Dichlorotoluene can undergo isomerization reactions in the presence of certain catalysts . The isomerization of this compound involves a mechanism where a proton attacks the methyl group of this compound, followed by rearrangement leading to the formation of another compound .
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that chlorinated compounds can have various effects on cellular processes. For example, they can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with certain enzymes. For instance, the isomerization of this compound is catalyzed by a broad-spectrum chlorobenzene dioxygenase, followed by rearomatization catalyzed by a chlorobenzene dihydrodiol dehydrogenase .
Temporal Effects in Laboratory Settings
It is known that the isomerization of this compound to other compounds can be influenced by factors such as temperature and the presence of certain catalysts .
Dosage Effects in Animal Models
It is known that chlorinated compounds can have various effects in animals, including toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the chlorotoluene degradation pathway . This pathway involves the action of several enzymes, including a chlorobenzene dioxygenase and a chlorobenzene dihydrodiol dehydrogenase .
Transport and Distribution
It is known that chlorinated compounds can interact with various transporters and binding proteins .
Subcellular Localization
It is known that chlorinated compounds can be directed to specific compartments or organelles within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichlorotoluene can be synthesized through the chlorination of toluene. The process involves the reaction of toluene with chlorine gas in the presence of a catalyst, typically iron or aluminum chloride, under controlled conditions. The reaction is carried out at elevated temperatures to ensure the selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: In industrial settings, the chlorination process is optimized to maximize the yield of this compound. The reaction is conducted in large reactors where toluene and chlorine gas are continuously fed, and the product is separated and purified through distillation. The use of advanced catalysts and reaction conditions helps in achieving high selectivity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichlorotoluene undergoes various chemical reactions, including:
Isomerization: The compound can be isomerized to other dichlorotoluene isomers, such as 2,4-Dichlorotoluene, using catalysts like HZSM-5 or aluminum chloride
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Isomerization: Catalysts like HZSM-5 or aluminum chloride at elevated temperatures (350°C) and atmospheric pressure
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Isomerization: 2,4-Dichlorotoluene
Substitution: Various substituted toluenes depending on the nucleophile used.
Oxidation: Dichlorobenzoic acids or dichlorobenzaldehydes.
Scientific Research Applications
2,5-Dichlorotoluene has several applications in scientific research and industry:
Chemistry: It serves as a precursor for the synthesis of other chlorinated aromatic compounds.
Biology and Medicine: It is used in the synthesis of pharmaceutical intermediates, particularly in the production of antibacterial and antifungal agents.
Industry: The compound is utilized in the manufacture of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
2,5-Dichlorotoluene can be compared with other dichlorotoluene isomers such as:
- 2,4-Dichlorotoluene
- 2,6-Dichlorotoluene
- 3,4-Dichlorotoluene
- 2,3-Dichlorotoluene
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of products it can form. For example, its isomerization to 2,4-Dichlorotoluene is a well-studied reaction that highlights its potential in industrial applications .
Properties
IUPAC Name |
1,4-dichloro-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAKZJUYBOYVKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066484 | |
Record name | 2,5-Dichlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19398-61-9 | |
Record name | 2,5-Dichlorotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19398-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,4-dichloro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-DICHLOROTOLUENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86117 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,4-dichloro-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Dichlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichlorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2,5-Dichlorotoluene in current research?
A1: Currently, this compound is primarily investigated as a starting material for the synthesis of more valuable chlorinated aromatic compounds. Research focuses on its conversion into isomers like 2,4-Dichlorotoluene (2,4-DCT) through catalytic isomerization. [, ] This is driven by the higher value and potential applications of 2,4-DCT in various chemical industries.
Q2: What types of catalysts have shown promise in the isomerization of this compound?
A2: Studies have explored the use of Lewis acidic catalysts, such as AlCl3, and zeolite-based catalysts like HZSM-5. [, ] Research on HZSM-5, in particular, has demonstrated that modifications like hydrothermal treatment can significantly enhance the selectivity of the isomerization reaction towards 2,4-DCT. [] This improvement is attributed to changes in the catalyst's acidity and pore structure induced by the treatment.
Q3: How does the modification of HZSM-5 impact its catalytic performance in this compound isomerization?
A3: Hydrothermal treatment of HZSM-5 leads to a decrease in its total acidity and Brønsted/Lewis acid ratio, while simultaneously generating new secondary pores. [] These changes create a more favorable environment for the desired isomerization pathway, leading to a higher selectivity for 2,4-DCT. Unmodified HZSM-5 achieved a 2,4-DCT selectivity of 66.4%, which increased to 78.7% after hydrothermal modification under the same reaction conditions (atmospheric pressure, 350°C). []
Q4: What insights have computational chemistry studies provided into the isomerization mechanism of this compound?
A4: Density Functional Theory (DFT) calculations have been employed to investigate the interaction between 2,4-DCT and the HZSM-5 catalyst surface, providing insights into the adsorption thermodynamics. [] Further kinetic studies using DFT have proposed a mechanism involving proton attack on the methyl group of 2,5-DCT, followed by rearrangement, ultimately leading to the formation of 2,4-DCT. [] These computational findings, corroborated by experimental observations, support the feasibility of 2,5-DCT isomerization to 2,4-DCT.
Q5: Apart from isomerization, what other reactions involving this compound have been explored?
A5: Research has also investigated the anaerobic biodegradation of this compound under methanogenic conditions. [] Findings suggest that microorganisms present in soil can reductively dechlorinate 2,5-DCT, eventually leading to its conversion to toluene. [] This biodegradation pathway highlights the potential for bioremediation strategies to manage environmental contamination with 2,5-DCT.
Q6: Are there any analytical techniques specifically designed for the detection of this compound?
A6: Yes, Atmospheric Pressure Laser Ionization (APLI) coupled with mass spectrometry has been successfully applied for the highly selective and sensitive detection of this compound in the gas phase. [] This technique exhibits a detection limit as low as 12 parts per trillion by volume (pptv), highlighting its potential for monitoring trace amounts of 2,5-DCT in environmental and other applications. []
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